molecular formula C5H8N4O2 B1196320 N-Ethylammelide CAS No. 2630-10-6

N-Ethylammelide

Katalognummer B1196320
CAS-Nummer: 2630-10-6
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: ILHRXTGGTUPFJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Molecular Structure Analysis

The molecular structure of N-Ethylammelide consists of an ethylamino group attached to a 1,3,5-triazine-2,4-dione ring . The InChI code for N-Ethylammelide is 1S/C5H8N4O2/c1-2-6-3-7-4(10)9-5(11)8-3/h2H2,1H3,(H3,6,7,8,9,10,11) .


Physical And Chemical Properties Analysis

N-Ethylammelide has a density of 1.5±0.1 g/cm3, a boiling point of 496.5±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a flash point of 254.1±24.0 °C and an index of refraction of 1.680 . The molar refractivity of N-Ethylammelide is 38.5±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Sulfhydryl Blocking Agent

N-Ethylammelide, often referred to in its active form as N-Ethylmaleimide (NEM), is widely used as a sulfhydryl blocking agent in biochemical studies. It forms stable, covalent thioether bonds with sulfhydryl groups, such as those found in reduced cysteines, thereby preventing the formation of disulfide bonds . This application is crucial in protein chemistry for preserving the reduced state of thiol groups or preventing their reactivity during enzymatic assays.

Atrazine Degradation

In environmental microbiology, N-Ethylammelide plays a role in the biodegradation of atrazine, a common herbicide. Specific bacterial strains capable of degrading atrazine produce N-Ethylammelide as an intermediate product. The presence of bacteria such as Rhizobium leguminosarum, Flavobacterium sp., and Arthrobacter sp. that can further degrade N-Ethylammelide is indicative of their potential use in bioremediation strategies to clean up atrazine-contaminated sites .

Microbial Ecology

The study of microbial consortia that degrade atrazine, which involves N-Ethylammelide as an intermediate, provides insights into microbial ecology. The distribution of genes responsible for N-Ethylammelide degradation among various soil bacteria suggests that these genes are highly mobile. This mobility can lead to the generation of diverse atrazine-degrading consortia, offering a window into the dynamics of microbial populations in soil ecosystems .

Eigenschaften

IUPAC Name

6-(ethylamino)-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-6-3-7-4(10)9-5(11)8-3/h2H2,1H3,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHRXTGGTUPFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180914
Record name 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylammelide

CAS RN

2630-10-6
Record name 6-(Ethylamino)-1,3,5-triazine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2630-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylammelide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002630106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(ethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N-Ethylammelide in the degradation pathway of atrazine?

A1: N-Ethylammelide is a key intermediate in the bacterial degradation pathway of atrazine, a widely used herbicide. Certain bacterial species, such as Clavibacter michiganese ATZ1, can metabolize hydroxyatrazine (another atrazine degradation product) into N-Ethylammelide. [] This compound is further degraded by other bacterial species, like Pseudomonas sp. strain CN1, ultimately leading to the complete mineralization of atrazine. []

Q2: Are there bacteria that can utilize N-Ethylammelide as a nitrogen source?

A2: Yes, research has shown that certain bacterial strains can utilize various s-triazines, including N-Ethylammelide, as their sole nitrogen source for growth. [] For instance, Pseudomonas strains D and F have demonstrated the ability to utilize N-Ethylammelide, along with other related compounds like N-isopropylammelide and ammelide, as nitrogen sources. [] These bacteria can convert N-Ethylammelide to ammonium ions, releasing carbon dioxide as a byproduct. []

Q3: How do bacterial consortia contribute to atrazine degradation compared to single bacterial strains?

A3: Atrazine degradation is often more efficient when carried out by bacterial consortia rather than individual bacterial strains. [] In a consortium, different species contribute specific enzymes and metabolic pathways, allowing for a more complete and rapid degradation of atrazine. For example, Clavibacter michiganese ATZ1 can initiate atrazine degradation and produce N-Ethylammelide, while Pseudomonas sp. strain CN1 further metabolizes N-Ethylammelide. [] This division of labor enhances the overall degradation process.

Q4: What are the implications of diverse bacterial species carrying genes for N-Ethylammelide degradation?

A4: The presence of genes like atzB and atzC, responsible for N-Ethylammelide degradation, in diverse bacterial species suggests high gene mobility within the soil microbial population. [] This mobility can lead to the formation of various atrazine-degrading consortia, potentially enhancing the bioremediation potential of different soil environments. []

Q5: Can you provide an example of a specific bacterium and its role in N-Ethylammelide degradation?

A5: Bacillus safensis strain BUKˍBCHˍBTE6, isolated from agricultural land, has demonstrated the ability to degrade atrazine. [] Through GC-MS analysis, N-Ethylammelide was identified as one of the metabolites produced during the degradation process, ultimately yielding cyanuric acid. [] This finding highlights the role of Bacillus safensis strain BUKˍBCHˍBTE6 in breaking down atrazine through a pathway involving N-Ethylammelide as an intermediate.

Q6: How is N-Ethylammelide identified and quantified in environmental samples?

A6: N-Ethylammelide and other related s-triazine compounds can be identified and quantified in wastewater samples using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. [, ] For example, in a study analyzing wastewater from ametryne production, researchers utilized HPLC and UV spectra for tentative identification and then confirmed the presence of N-Ethylammelide through mass spectrometry. [] These analytical methods allow researchers to monitor the presence and concentration of N-Ethylammelide during atrazine degradation and assess the efficiency of bioremediation strategies.

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